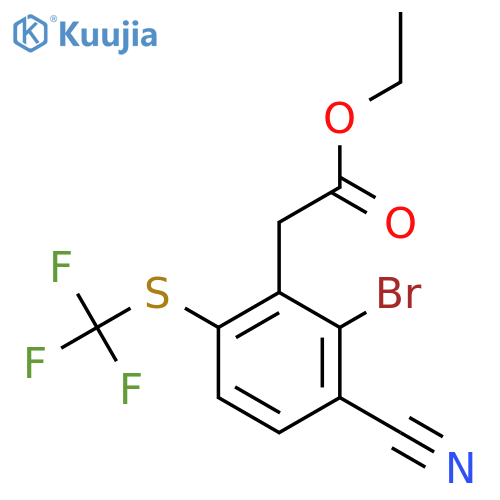

Cas no 1804408-19-2 (Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate)

Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate

-

- インチ: 1S/C12H9BrF3NO2S/c1-2-19-10(18)5-8-9(20-12(14,15)16)4-3-7(6-17)11(8)13/h3-4H,2,5H2,1H3

- InChIKey: MBMUDDZNVVJPSP-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C#N)C=CC(=C1CC(=O)OCC)SC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 396

- トポロジー分子極性表面積: 75.4

- 疎水性パラメータ計算基準値(XlogP): 4.2

Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015022639-1g |

Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate |

1804408-19-2 | 97% | 1g |

1,534.70 USD | 2021-06-18 |

Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate 関連文献

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetateに関する追加情報

Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate (CAS No. 1804408-19-2): A Comprehensive Overview

Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate (CAS No. 1804408-19-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromo, cyano, and trifluoromethylthio substituent, which contribute to its potential therapeutic applications and chemical reactivity.

The bromo group in the molecule is a versatile functional group that can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. This makes Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel drugs and materials.

The cyano group is another key feature of this compound. It is known for its strong electron-withdrawing properties, which can influence the electronic structure and reactivity of the molecule. In medicinal chemistry, cyano groups are often used to enhance the potency and selectivity of drug candidates by modulating their interactions with biological targets.

The trifluoromethylthio group is a particularly interesting substituent due to its unique electronic and steric properties. Fluorine atoms are highly electronegative, which can significantly affect the chemical behavior of the molecule. The presence of this group can enhance the lipophilicity and metabolic stability of compounds, making them more suitable for pharmaceutical applications.

Recent research has highlighted the potential of Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate in various therapeutic areas. For instance, studies have shown that compounds with similar structural features exhibit potent antitumor activity by targeting specific signaling pathways involved in cancer cell proliferation and survival. Additionally, this compound has been explored for its potential as a lead molecule in the development of new antibiotics and antiviral agents.

In the context of drug discovery, Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate serves as an important starting material for synthetic routes that aim to introduce additional functional groups or modify existing ones to optimize pharmacological properties. Its use in combinatorial chemistry and high-throughput screening has facilitated the identification of novel bioactive compounds with improved efficacy and safety profiles.

The synthesis of Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. Common synthetic strategies include nucleophilic substitution reactions, metal-catalyzed cross-coupling reactions, and electrophilic aromatic substitution reactions. These methods have been refined over time to improve efficiency and scalability, making it feasible to produce this compound on both laboratory and industrial scales.

From a safety perspective, handling Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate requires adherence to standard laboratory practices to minimize exposure risks. While it is not classified as a hazardous material, proper personal protective equipment (PPE) should be used during synthesis and handling to ensure worker safety.

In conclusion, Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate (CAS No. 1804408-19-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of new therapeutic agents, contributing to ongoing efforts to address unmet medical needs and improve patient outcomes.

1804408-19-2 (Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate) 関連製品

- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)

- 453557-64-7(Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 926198-81-4(4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid)

- 2034432-43-2(2-({1-[2-(2-fluorophenyl)acetyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile)

- 2680548-63-2(1-[2-Acetamido-3-(methylsulfanyl)propanoyl]pyrrolidine-3-carboxylic acid)

- 1698302-56-5(3-bromo-7-tert-butyl-2-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

- 1274052-38-8(ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate)

- 1461705-21-4(1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride)

- 1155072-35-7(1-(2,2,2-Trifluoroethyl)-1H-pyrrole-2-carboxylic acid)